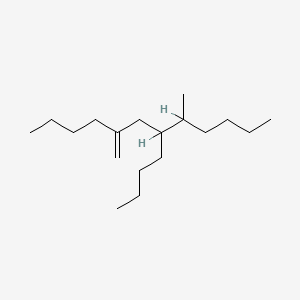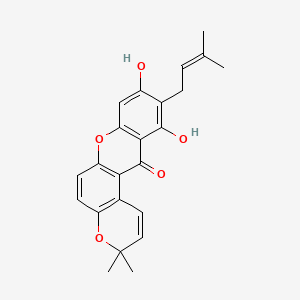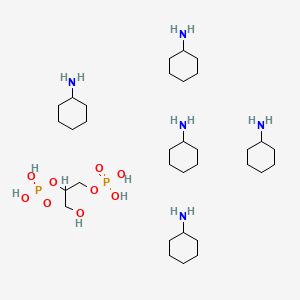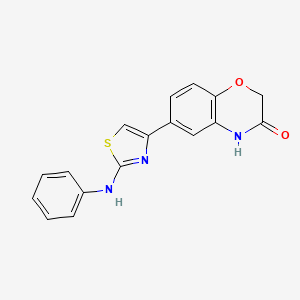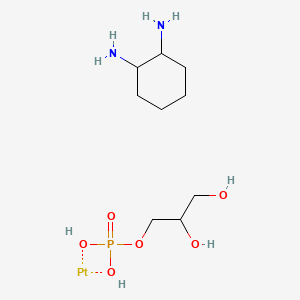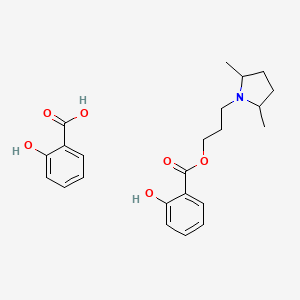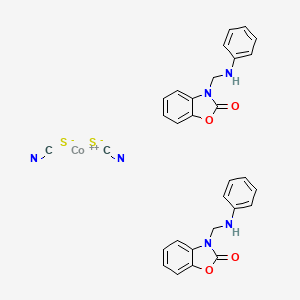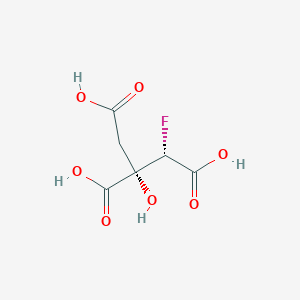
Pyridine, 2-(2-diethylaminoethoxy)-4,6-dimethyl-, hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Pyridine, 2-(2-diethylaminoethoxy)-4,6-dimethyl-, hydrochloride: is a chemical compound that belongs to the class of pyridine derivatives. This compound is characterized by the presence of a pyridine ring substituted with a diethylaminoethoxy group and two methyl groups at the 4 and 6 positions. The hydrochloride form indicates that it is a salt formed with hydrochloric acid, which enhances its solubility in water.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of Pyridine, 2-(2-diethylaminoethoxy)-4,6-dimethyl-, hydrochloride typically involves the reaction of 2,4,6-trimethylpyridine with diethylaminoethanol in the presence of a suitable catalyst. The reaction is carried out under controlled temperature and pressure conditions to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods: In industrial settings, the production of this compound may involve continuous flow synthesis techniques to enhance efficiency and scalability. The use of automated reactors and precise control of reaction parameters ensures consistent quality and high throughput.
Analyse Des Réactions Chimiques
Types of Reactions:
Oxidation: This compound can undergo oxidation reactions, typically in the presence of strong oxidizing agents, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride, resulting in the formation of reduced pyridine derivatives.
Substitution: The compound can participate in substitution reactions where the diethylaminoethoxy group or the methyl groups are replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Various nucleophiles or electrophiles depending on the desired substitution.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridine N-oxides, while reduction could produce pyridine derivatives with reduced functional groups.
Applications De Recherche Scientifique
Chemistry: This compound is used as an intermediate in the synthesis of various organic molecules, including pharmaceuticals and agrochemicals
Biology: In biological research, this compound can be used as a probe to study the interactions of pyridine derivatives with biological macromolecules such as proteins and nucleic acids.
Medicine: Pyridine, 2-(2-diethylaminoethoxy)-4,6-dimethyl-, hydrochloride has potential applications in medicinal chemistry for the development of new therapeutic agents. Its derivatives may exhibit pharmacological activities such as antimicrobial, anti-inflammatory, or anticancer properties.
Industry: In the industrial sector, this compound is used in the production of specialty chemicals, polymers, and materials with specific properties. Its role as a building block in chemical synthesis makes it valuable for various applications.
Mécanisme D'action
The mechanism of action of Pyridine, 2-(2-diethylaminoethoxy)-4,6-dimethyl-, hydrochloride involves its interaction with specific molecular targets. The diethylaminoethoxy group can enhance the compound’s ability to interact with biological membranes and proteins, potentially leading to modulation of their activity. The exact pathways and targets depend on the specific application and the biological system being studied.
Comparaison Avec Des Composés Similaires
- Pyridine, 2-(2-dimethylaminoethoxy)-4,6-dimethyl-
- Pyridine, 2-(2-diethylaminoethoxy)-4-methyl-
- Pyridine, 2-(2-diethylaminoethoxy)-6-methyl-
Comparison: Compared to similar compounds, Pyridine, 2-(2-diethylaminoethoxy)-4,6-dimethyl-, hydrochloride is unique due to the presence of both diethylaminoethoxy and two methyl groups at specific positions on the pyridine ring. This unique substitution pattern can influence its chemical reactivity, solubility, and biological activity, making it a valuable compound for various applications.
Propriétés
Numéro CAS |
74195-91-8 |
|---|---|
Formule moléculaire |
C13H23ClN2O |
Poids moléculaire |
258.79 g/mol |
Nom IUPAC |
2-(4,6-dimethylpyridin-2-yl)oxy-N,N-diethylethanamine;hydrochloride |
InChI |
InChI=1S/C13H22N2O.ClH/c1-5-15(6-2)7-8-16-13-10-11(3)9-12(4)14-13;/h9-10H,5-8H2,1-4H3;1H |
Clé InChI |
FELPBDWCRXDVJV-UHFFFAOYSA-N |
SMILES canonique |
CCN(CC)CCOC1=CC(=CC(=N1)C)C.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


